molecular formula C10H14ClNO B2971496 (1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride CAS No. 2567489-70-5

(1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride

Cat. No. B2971496
CAS RN: 2567489-70-5
M. Wt: 199.68
InChI Key: SUDXPZFAPWXMHU-UXQCFNEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a chiral compound that belongs to the class of indenols and has a molecular formula of C10H14ClNO. The compound is also known as (R)-(-)-Apomorphine hydrochloride and is commonly used in research studies to investigate its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Chirality and Serotonin Inhibitor Research

  • The compound's absolute configuration was established as 1S,2S, based on the interpretation of circular dichroism spectra. This research is significant in understanding the compound’s role as a more active enantiomer of a new serotonin inhibitor (Michals & Smith, 1993).

Synthesis and Reactivity in Drug Development

  • It plays a role in the synthesis of laquinimod, an oral drug in clinical trials for multiple sclerosis. The synthesis involves a high-yielding aminolysis reaction, highlighting the compound's utility in creating effective treatments (Jansson et al., 2006).

Spectroscopic Identification

  • The compound has been identified and characterized through various spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction. This aids in accurate identification for further research applications (Nycz et al., 2016).

Structural Studies

  • X-ray diffraction studies have been conducted to understand the compound's structural and dynamic features, which is crucial for its application in scientific research and drug design (Zapata-Torres et al., 2008).

Chemoselective Reactions

  • The compound's reactivity with electrophiles has been studied, providing insights into the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, compounds with potential pharmacological applications (Hajji et al., 2002).

Role in Drug Design and Discovery

  • The compound's analogues have been synthesized and evaluated as potential analgesic and antipyretic agents, demonstrating its significance in the development of new therapeutic drugs (Reddy et al., 2014).

Contribution to Understanding Drug Metabolism

  • Studies on the metabolism of designer drugs have utilized this compound, helping to identify specific metabolites in human urine. This is vital for understanding the drug's pharmacokinetics and potential effects (Zaitsu et al., 2009).

properties

IUPAC Name

(1S,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-11-10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-12H,6H2,1H3;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDXPZFAPWXMHU-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(CC2=CC=CC=C12)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1[C@@H](CC2=CC=CC=C12)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride

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